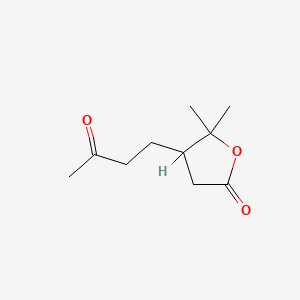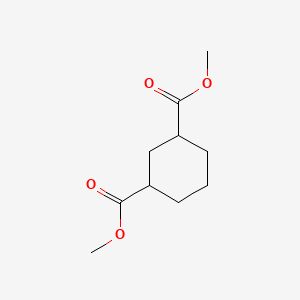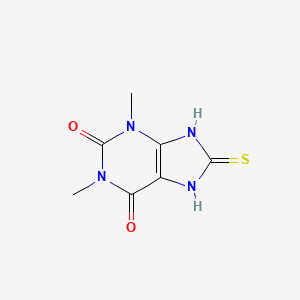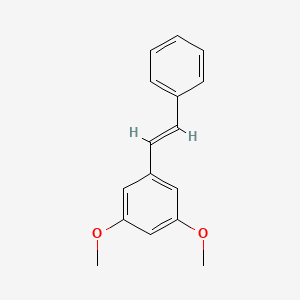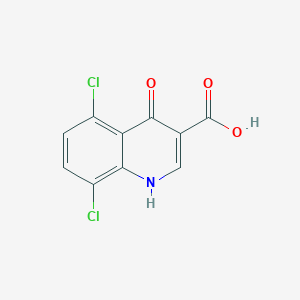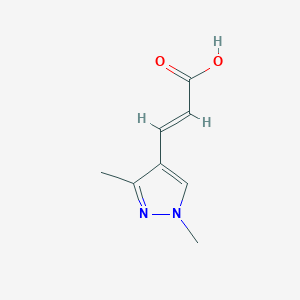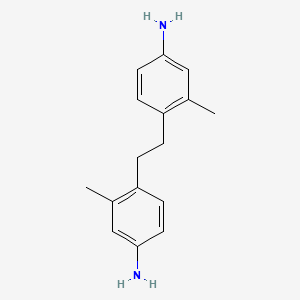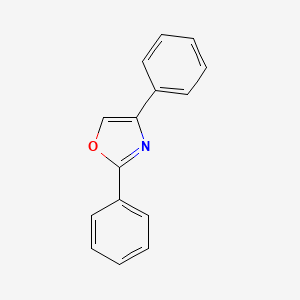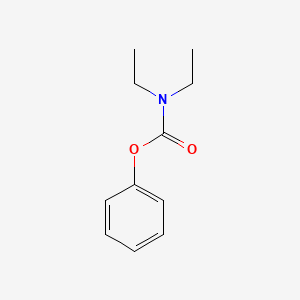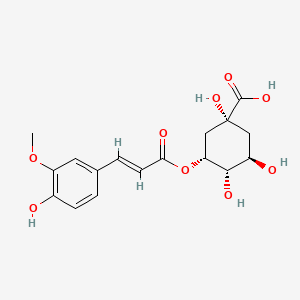
5-Feruloylquinic acid
Overview
Description
5-Feruloylquinic acid is a polyphenolic compound found in coffee beans and other plant sources. It is known for its diverse biological activities, including potential antioxidant effects. This compound is part of the chlorogenic acids family and is recognized for its health benefits, particularly in scavenging free radicals and inhibiting enzymes like xanthine oxidase .
Mechanism of Action
Target of Action
5-Feruloylquinic acid (5-FQA) is known to exhibit diverse biological activities, including potential antioxidant effects . The primary targets of 5-FQA are hydroperoxyl radicals and the enzyme xanthine oxidase (XO) . These targets play a crucial role in oxidative stress and inflammation . Additionally, 5-FQA has been found to possess tyrosinase inhibitory activities and act as a potent Sirt1 agonist .
Mode of Action
5-FQA interacts with its targets primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms . These mechanisms involve the donation of electrons or hydrogen atoms to free radicals, reducing their reactivity and mitigating oxidative stress . Furthermore, 5-FQA shows good affinity with the active site of the XO enzyme and forms stable complexes .
Biochemical Pathways
The biosynthesis of 5-FQA involves the shikimate and phenylpropanoid pathways . Specifically, 5-FQA is produced from 5
Biochemical Analysis
Biochemical Properties
5-Feruloylquinic acid exhibits potent antioxidant properties, acting as a scavenger of hydroperoxyl radicals and xanthine oxidase inhibitors . It shows a strong affinity with the active site of the xanthine oxidase enzyme, forming stable complexes . The compound’s antioxidant capacity is potent in both polar and lipidic physiological media .
Cellular Effects
This compound has been found to exhibit antioxidative effects . It can scavenge DPPH and superoxide anion radicals in cell-free assays . These antioxidative effects can influence cell function by protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant activity. It acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor . The hydrogen atom transfer (HAT) mechanism is exclusive in lipid media, while both HAT and single electron transfer (SET) mechanisms are possible in water .
Metabolic Pathways
This compound is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . It is produced principally through esterification of a hydroxycinnamic acid and 1 L - (−)-quinic acid .
Transport and Distribution
It has been suggested that an active efflux mechanism is involved in the intestinal absorption of chlorogenic acid and quinic acid, which could also apply to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Feruloylquinic acid involves a multi-step process. One efficient route includes the Knoevenagel condensation of 4-hydroxy-3-methoxy-benzaldehyde with a malonate ester of quinic acid. This sequence involves six steps and is compatible with the preparation of potential human metabolites of these compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the production of high-purity compounds suitable for further research and development .
Chemical Reactions Analysis
Types of Reactions
5-Feruloylquinic acid undergoes various chemical reactions, including:
Oxidation: It can act as an antioxidant by scavenging free radicals.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Feruloylquinic acid has numerous scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.
Biology: It is investigated for its role in inhibiting enzymes like xanthine oxidase and its potential to scavenge free radicals.
Industry: It is used in the food industry as a natural antioxidant and preservative.
Comparison with Similar Compounds
Similar Compounds
- 3-Feruloylquinic acid
- 4-Feruloylquinic acid
- 3-Caffeoylquinic acid
- 4-Caffeoylquinic acid
- 5-Caffeoylquinic acid
Uniqueness
5-Feruloylquinic acid is unique due to its specific structure and the position of the feruloyl group, which contributes to its distinct antioxidant properties and enzyme inhibition capabilities. Compared to other similar compounds, it exhibits a higher affinity for the active site of xanthine oxidase and forms more stable complexes, making it a potent natural antioxidant .
Properties
IUPAC Name |
(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGZUCNPTLULOL-KQJPBSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341746 | |
| Record name | 3-Feruloylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87099-72-7 | |
| Record name | 3-Feruloylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Feruloylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FERULOYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Feruloylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5-Feruloylquinic acid and where is it found?
A1: this compound, also known as 3-Feruloylquinic acid, is a phenolic compound belonging to the chlorogenic acid family. It is a hydroxycinnamoylquinic acid (HCQA) found abundantly in green coffee beans, particularly in Robusta coffee [, , , , ]. It's also found in other plant sources like Centella asiatica, Amontillado sherry wine, Crassocephalum crepidioides, Hypericum perforatum, Aronia melanocarpa, Citrus lumia juice, Imperata cylindrical, Nymphaea nouchali stem, and loquat cultivars [, , , , , , , , ].
Q2: Can this compound be used to differentiate between coffee varieties?
A2: Yes. Research shows that triacyl chlorogenic acids, including specific isomers of this compound, are exclusively found in Robusta coffee beans and not in Arabica coffee beans. This distinct presence makes these triacyl chlorogenic acids, including this compound, potential phytochemical markers for differentiating Robusta coffee from other varieties [].
Q3: What are the potential health benefits associated with this compound?
A3: While further research is needed, this compound, along with other chlorogenic acids, has demonstrated several potential health benefits in in vitro and in vivo studies. These include antioxidant, anti-inflammatory, anti-angiogenic, and antidiabetic properties [, , ]. For instance, it has shown significant inhibition of glucose and fructose uptake in human intestinal cells, suggesting potential for managing blood sugar levels [].
Q4: How does this compound exhibit its antioxidant activity?
A4: this compound demonstrates strong free radical scavenging activity. Studies show that it effectively scavenges DPPH free radicals and superoxide anion radicals generated by the xanthine-xanthine oxidase system. In fact, its activity against superoxide anion radicals was found to be twice as potent as caffeoylquinic acids (CQAs) and four times more potent than this compound [].
Q5: Does the position of the feruloyl group on the quinic acid ring affect its activity?
A5: Yes, research suggests that the position of the feruloyl group can influence the biological activity of the compound. For instance, this compound exhibited stronger inhibitory effects on glucose and fructose uptake in Caco-2 cells compared to 4-Feruloylquinic acid, suggesting that the position of the feruloyl group plays a crucial role in its bioactivity [].
Q6: How does roasting coffee beans affect this compound content?
A6: Roasting coffee beans significantly impacts the chlorogenic acid profile. While green coffee beans are rich in this compound and other mono-acyl chlorogenic acids, the roasting process leads to the degradation of these compounds and the formation of various derivatives, including lactones, shikimates, and other complex chlorogenic acid forms [].
Q7: How does this compound contribute to the sensory experience of coffee?
A7: this compound, as part of the complex mixture of chlorogenic acids in coffee beans, contributes to the overall sensory profile of the beverage. Research indicates that berries from the lower, shaded canopy layers of coffee plants tend to have higher concentrations of 3,4-dicaffeoylquinic acid, sucrose, caffeine, and proteins, which are associated with desirable sensory attributes like sweetness and reduced astringency [].
Q8: What are the implications of using different drying methods on this compound content in green coffee beans?
A8: The choice of drying method significantly affects the retention of this compound in green coffee beans. Studies have shown that microwave vacuum drying (MVD) is particularly effective in preserving this compound content, as well as other phenolic compounds and antioxidant activity, compared to traditional methods like room temperature drying or freeze drying [].
Q9: What is the role of analytical techniques in studying this compound?
A9: Advanced analytical techniques are crucial for identifying, characterizing, and quantifying this compound in various matrices. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and ultraviolet (UV) spectrophotometry are commonly employed for this purpose [, , , ]. These methods allow for precise identification and quantification of this compound, even in complex mixtures like plant extracts or coffee.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


